tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H25N3O2. It is a derivative of piperidine and is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. For example, one method involves the reaction of 4-chloro-N-(2-aminoethyl)piperidine with N-tert-butoxycarbonyl-2,2-dimethylpropane-1,3-diamine (Boc2O) to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate is used as a semi-flexible linker in the development of PROTACs for targeted protein degradation. This application is crucial for studying protein functions and developing new therapeutic strategies .
Biology and Medicine: In biology and medicine, the compound is used in the design of molecules that can selectively degrade disease-causing proteins.
Industry: In the industrial sector, the compound is used in the synthesis of various pharmaceuticals and chemical intermediates. Its role as a linker in PROTACs makes it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate is unique due to its specific structure, which provides a balance of flexibility and rigidity. This balance is essential for its role as a linker in PROTACs, allowing it to effectively facilitate the degradation of target proteins. Its specific functional groups also enable it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H25N3O2 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-(2-aminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-8-5-12(14,4-7-13)6-9-15/h4-9,13-14H2,1-3H3 |
InChI Key |
FEBXDKKNYMKCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)N |
Origin of Product |
United States |
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